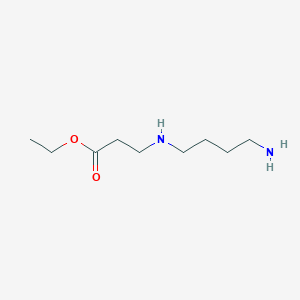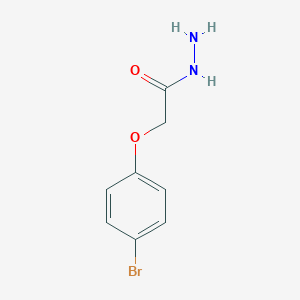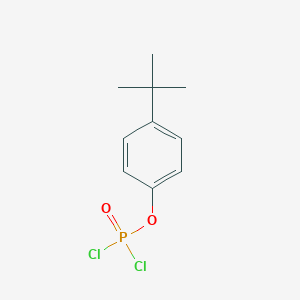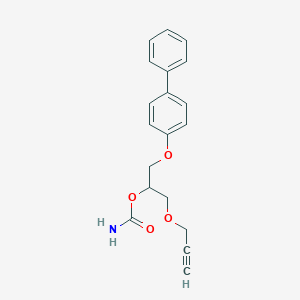
1-(p-Biphenylyloxy)-3-(2-propynyloxy)-2-propanol carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(p-Biphenylyloxy)-3-(2-propynyloxy)-2-propanol carbamate, also known as K11777, is a small molecule inhibitor that has gained attention in recent years due to its potential use in cancer treatment.
Mecanismo De Acción
1-(p-Biphenylyloxy)-3-(2-propynyloxy)-2-propanol carbamate binds to the ATP-binding site of CK2, preventing its activity and leading to inhibition of downstream signaling pathways. This ultimately results in decreased cell proliferation and increased apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1-(p-Biphenylyloxy)-3-(2-propynyloxy)-2-propanol carbamate can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy. In addition, 1-(p-Biphenylyloxy)-3-(2-propynyloxy)-2-propanol carbamate has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(p-Biphenylyloxy)-3-(2-propynyloxy)-2-propanol carbamate is its specificity for CK2, which reduces the risk of off-target effects. However, its low solubility in water can make it difficult to work with in certain experiments. In addition, more research is needed to determine its long-term toxicity and potential side effects.
Direcciones Futuras
Future research on 1-(p-Biphenylyloxy)-3-(2-propynyloxy)-2-propanol carbamate could include studies on its effectiveness in combination with other cancer therapies, as well as its potential use in other diseases such as inflammatory bowel disease. In addition, further optimization of its synthesis method could lead to improved solubility and bioavailability.
Métodos De Síntesis
1-(p-Biphenylyloxy)-3-(2-propynyloxy)-2-propanol carbamate can be synthesized through a multi-step process that involves the reaction of 4-bromophenol with propargyl alcohol, followed by reaction with 1-bromo-2-propanol, and finally coupling with carbamic acid. The resulting product is a white powder that is soluble in DMSO and has a molecular weight of 397.42 g/mol.
Aplicaciones Científicas De Investigación
1-(p-Biphenylyloxy)-3-(2-propynyloxy)-2-propanol carbamate has been shown to have potential as a cancer treatment due to its ability to inhibit the activity of the protein kinase CK2. This protein is involved in many cellular processes, including cell proliferation, apoptosis, and DNA repair. Overexpression of CK2 has been linked to the development and progression of many types of cancer, making it an attractive target for drug development.
Propiedades
Número CAS |
16222-55-2 |
|---|---|
Nombre del producto |
1-(p-Biphenylyloxy)-3-(2-propynyloxy)-2-propanol carbamate |
Fórmula molecular |
C19H19NO4 |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
[1-(4-phenylphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate |
InChI |
InChI=1S/C19H19NO4/c1-2-12-22-13-18(24-19(20)21)14-23-17-10-8-16(9-11-17)15-6-4-3-5-7-15/h1,3-11,18H,12-14H2,(H2,20,21) |
Clave InChI |
HJUVJAPUEFRVTA-UHFFFAOYSA-N |
SMILES |
C#CCOCC(COC1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)N |
SMILES canónico |
C#CCOCC(COC1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)N |
Sinónimos |
1-(4-Biphenylyloxy)-3-(2-propynyloxy)-2-propanol carbamate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




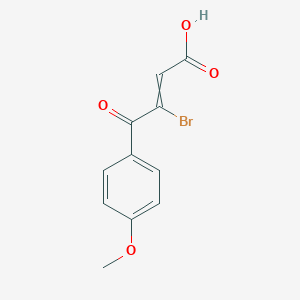
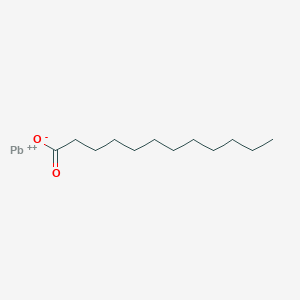
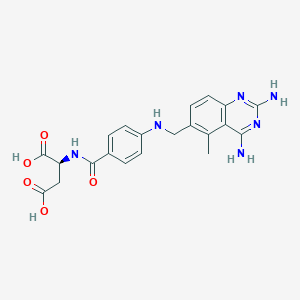
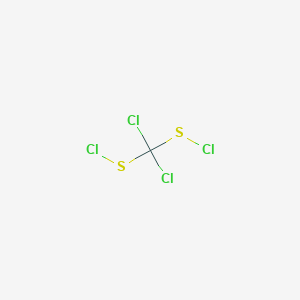
![1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B95182.png)
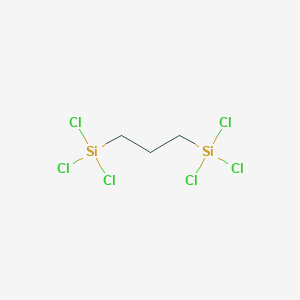
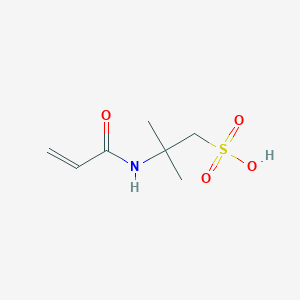
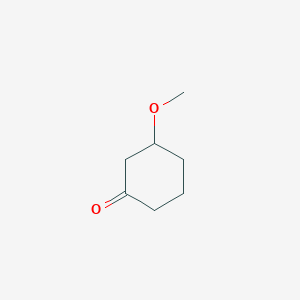
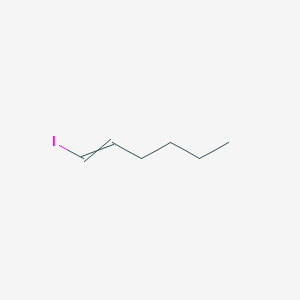
![2-Phenylfuro[3,2-b]pyridine](/img/structure/B95193.png)
